Cas no 2172104-51-5 (7-methyl-1H-indazole-3-sulfonyl chloride)

7-methyl-1H-indazole-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 7-methyl-1H-indazole-3-sulfonyl chloride
- 2172104-51-5
- EN300-1618345
-
- インチ: 1S/C8H7ClN2O2S/c1-5-3-2-4-6-7(5)10-11-8(6)14(9,12)13/h2-4H,1H3,(H,10,11)
- InChIKey: VESJFAGWKVPNAG-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=C2C=CC=C(C)C2=NN1)(=O)=O
計算された属性
- せいみつぶんしりょう: 229.9916763g/mol
- どういたいしつりょう: 229.9916763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 71.2Ų
7-methyl-1H-indazole-3-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618345-0.05g |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 0.05g |
$1188.0 | 2023-05-26 | ||
Enamine | EN300-1618345-0.25g |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 0.25g |
$1300.0 | 2023-05-26 | ||
Enamine | EN300-1618345-5.0g |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 5g |
$4102.0 | 2023-05-26 | ||
Enamine | EN300-1618345-10.0g |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 10g |
$6082.0 | 2023-05-26 | ||
Enamine | EN300-1618345-2.5g |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 2.5g |
$2771.0 | 2023-05-26 | ||
Enamine | EN300-1618345-1000mg |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 1000mg |
$1414.0 | 2023-09-23 | ||
Enamine | EN300-1618345-10000mg |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 10000mg |
$6082.0 | 2023-09-23 | ||
Enamine | EN300-1618345-0.5g |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 0.5g |
$1357.0 | 2023-05-26 | ||
Enamine | EN300-1618345-500mg |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 500mg |
$1357.0 | 2023-09-23 | ||
Enamine | EN300-1618345-100mg |
7-methyl-1H-indazole-3-sulfonyl chloride |
2172104-51-5 | 100mg |
$1244.0 | 2023-09-23 |
7-methyl-1H-indazole-3-sulfonyl chloride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
7-methyl-1H-indazole-3-sulfonyl chlorideに関する追加情報
Comprehensive Overview of 7-methyl-1H-indazole-3-sulfonyl chloride (CAS No. 2172104-51-5): Properties, Applications, and Industry Insights
The chemical compound 7-methyl-1H-indazole-3-sulfonyl chloride (CAS No. 2172104-51-5) is a specialized sulfonyl chloride derivative with significant relevance in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a methyl-substituted indazole core, makes it a valuable intermediate for synthesizing bioactive molecules. As the demand for heterocyclic compounds surges in drug discovery, this compound has garnered attention for its potential in designing kinase inhibitors and enzyme modulators.
Recent trends in AI-driven drug discovery and high-throughput screening have amplified interest in 7-methyl-1H-indazole-3-sulfonyl chloride. Researchers frequently search for "indazole sulfonyl chloride applications" or "CAS 2172104-51-5 solubility," reflecting its utility in optimizing structure-activity relationships (SAR). The compound’s reactive sulfonyl chloride group enables facile conjugation with amines or alcohols, a feature critical for developing targeted therapeutics and proteolysis-targeting chimeras (PROTACs).
From a synthetic chemistry perspective, 7-methyl-1H-indazole-3-sulfonyl chloride exhibits notable stability under controlled conditions, though it requires anhydrous handling due to its hydrolysis sensitivity. Analytical data, including NMR spectra and HPLC purity profiles, confirm its suitability for GMP-compliant manufacturing. Industry forums often discuss its role in peptide coupling reactions and covalent inhibitor design, aligning with the growing focus on precision medicine.
Environmental and regulatory considerations are paramount when working with sulfonyl chloride intermediates. While CAS 2172104-51-5 is not classified as hazardous under standard protocols, its use necessitates adherence to green chemistry principles. Innovations in biodegradable solvents and catalytic methods are increasingly applied to minimize waste during its incorporation into complex molecules.
The commercial availability of 7-methyl-1H-indazole-3-sulfonyl chloride has expanded due to its demand in contract research organizations (CROs). Suppliers highlight its compatibility with automated synthesis platforms, addressing the need for scalable building blocks in combinatorial chemistry. Patent literature reveals its inclusion in anticancer agent patents and neuroprotective drug candidates, further validating its industrial importance.
In summary, 7-methyl-1H-indazole-3-sulfonyl chloride (CAS No. 2172104-51-5) represents a nexus of innovation in medicinal chemistry and material science. Its adaptability to click chemistry and bioorthogonal reactions positions it as a cornerstone for next-generation therapeutics. As research pivots toward personalized healthcare, this compound’s role in small-molecule libraries and diagnostic probes will likely expand, driven by interdisciplinary collaboration and technological advancements.
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